5-[(3-fluorobenzoyl)amino]isophthalamide
Description
Properties
IUPAC Name |
5-[(3-fluorobenzoyl)amino]benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-11-3-1-2-8(5-11)15(22)19-12-6-9(13(17)20)4-10(7-12)14(18)21/h1-7H,(H2,17,20)(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHGEWZHKINAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings and Implications
Fluorine Position Matters: Meta-fluorine in this compound may offer unique target engagement compared to para-fluorinated analogues, particularly in enzyme inhibition .
Anticancer vs. Enzyme Inhibition : While alanine-conjugated isophthalamides prioritize anticancer activity, fluorobenzoyl derivatives show promise as protease inhibitors, suggesting divergent structure-activity relationships .
Optimization Potential: Hybridizing fluorobenzoyl and amino acid substituents could balance solubility and potency, though metabolic stability remains a challenge .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Parameter | ||
|---|---|---|
| Solvent | Thionyl chloride | DMF |
| Reaction Time | 24 h | 4 h |
| Yield | 25% | 74% |
Advanced: What in vitro assays are suitable for evaluating anticancer activity of its derivatives?
Methodological Answer:
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like topoisomerase II or tubulin, focusing on hydrogen bonding with the fluorobenzoyl group .
Advanced: How do structural modifications (e.g., fluorine position) affect biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs (e.g., 4-fluorobenzoyl vs. 3-fluorobenzoyl) and compare bioactivity data. For example, 3-fluoro derivatives may exhibit enhanced membrane permeability due to altered dipole moments .
- SAR Analysis: Correlate substituent electronegativity (fluorine’s Hammett σ value: +0.43) with activity trends. Fluorine at the meta position may improve target binding via steric effects .
Basic: How should researchers design solubility and stability studies for this compound?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (for biological assays) versus methanol (for synthesis). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability Profiling: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 h. Monitor degradation via HPLC, noting hydrolysis of the amide bond under acidic/basic conditions .
Advanced: How can data contradictions in bioactivity between analogs be resolved?
Methodological Answer:
- Meta-Analysis: Compile data from multiple analogs (e.g., IC50 values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers.
- Mechanistic Validation: Use knock-out models (e.g., CRISPR-edited cell lines) to confirm target specificity. For example, reduced activity in p53-mutant cells suggests a p53-dependent mechanism .
Advanced: What non-therapeutic applications exist for this compound in biochemical research?
Methodological Answer:
- Cellular Fractionation: Modify the isophthalamide core with hydrophilic groups (e.g., polyethylene glycol) to create density gradient media for separating organelles or cell types via centrifugation .
- Fluorescent Probes: Conjugate with fluorophores (e.g., FITC) to track intracellular trafficking using confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
